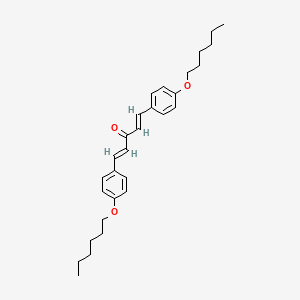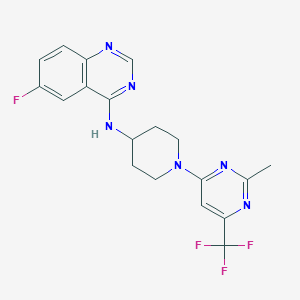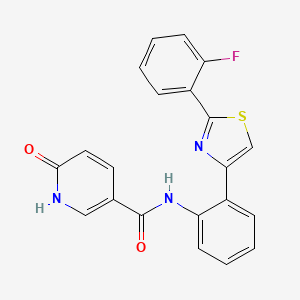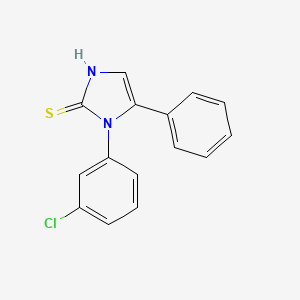
1,5-Bis(p-hexyloxyphenyl)-1,4-pentadien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(p-hexyloxyphenyl)-1,4-pentadien-3-one, also known as 1,5-BHP, is an organic compound that has been studied for its unique properties and potential applications in the scientific field. 1,5-BHP is a member of the pentadienyl family of compounds, and it is a non-aromatic, non-hydrocarbon compound. 1,5-BHP is of particular interest due to its unusual structure, which is composed of two hexyloxy groups attached to a pentadienyl group. 1,5-BHP has been studied for its potential applications in organic synthesis, drug design, and biochemistry.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
1,4-pentadien-3-one derivatives have been utilized in polymer synthesis. For example, 1,4-pentadien-3-one-1-p-hydroxyphenyl-5-p-phenyl acrylate was synthesized and copolymerized with glycidyl methacrylate. These polymers were characterized using IR, NMR spectroscopic techniques, and their photocrosslinking properties and thermal stability were analyzed (Arun & Reddy, 2004).
Catalysis in Chemical Reactions
1,5-Bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one stabilizes palladium(0) nanoparticles, which act as efficient and recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions (Moreno-Mañas, Pleixats, & Villarroya, 2001).
Antibacterial Activity
Research on 1,5-bis derivatives has shown potential as antibacterial agents. A study found that 1,5-bis (3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadiene-3-one exhibited better antibacterial activity than traditional drugs like amoxicillin and cefadroxil in both in vitro and in silico evaluations (Purwanggana, Mumpuni, & Mulatsari, 2018).
Fluorescent and Colorimetric Properties
Certain 1,5-bis derivatives have been synthesized for their fluorescent and colorimetric properties. For instance, 1,5-bis(1-hydroxy-4-methoxphenyl)-1,4-pentadiene-3-one showed strong spectral sensitivity to pH changes, with potential applications in sensing technologies (Kun, 2011).
Bioreduction Studies
The chemoselective bioreduction of (1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one using baker's yeast (Saccharomyces cerevisiae) has been explored, offering insights into environmentally friendly and efficient reduction methods in organic synthesis (Schaefer et al., 2013).
Propiedades
IUPAC Name |
(1E,4E)-1,5-bis(4-hexoxyphenyl)penta-1,4-dien-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O3/c1-3-5-7-9-23-31-28-19-13-25(14-20-28)11-17-27(30)18-12-26-15-21-29(22-16-26)32-24-10-8-6-4-2/h11-22H,3-10,23-24H2,1-2H3/b17-11+,18-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEDONQIWMPPPP-JYFOCSDGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)OCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2379370.png)




![3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2379378.png)

![9-cyclohexyl-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379380.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone](/img/structure/B2379385.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2379386.png)
![Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2379388.png)
![1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2379391.png)
![Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2379392.png)